Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy-
Overview
Description
Beta-Estradiol 3-Benzoate is a synthetic estrogen compound. It is an ester of estradiol, a naturally occurring hormone in the human body. This compound is used in various medical and research applications due to its estrogenic properties. It is known to interact with estrogen receptors and influence various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Estradiol 3-Benzoate is synthesized by the esterification of estradiol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of estradiol to its benzoate ester .
Industrial Production Methods: In industrial settings, the production of Beta-Estradiol 3-Benzoate involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Beta-Estradiol 3-Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Estradiol and benzoic acid.
Oxidation: Oxidized derivatives of Beta-Estradiol 3-Benzoate.
Reduction: Reduced forms of the compound with different functional groups.
Scientific Research Applications
Beta-Estradiol 3-Benzoate is widely used in scientific research due to its estrogenic properties. Some of its applications include:
Mechanism of Action
Beta-Estradiol 3-Benzoate exerts its effects by binding to estrogen receptors (ERα and ERβ) in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. Upon binding, the estrogen receptor-ligand complex enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA and subsequent protein synthesis. This process influences various physiological functions, including reproductive health, bone density, and cardiovascular health .
Comparison with Similar Compounds
Estradiol Valerate: Another ester of estradiol, used in hormone replacement therapy with a longer duration of action.
Estradiol Cypionate: A synthetic ester of estradiol with prolonged effects, commonly used in clinical settings.
Uniqueness: Beta-Estradiol 3-Benzoate is unique due to its specific esterification with benzoic acid, which influences its pharmacokinetics and duration of action. This compound is particularly useful in research settings for studying the effects of estrogenic compounds and their metabolism .
Properties
IUPAC Name |
2-(4-aminophenyl)sulfonyl-4,5-dimethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-12-7-11(16)14(8-13(12)20-2)21(17,18)10-5-3-9(15)4-6-10/h3-8H,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMOXOZTMVYCAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)S(=O)(=O)C2=CC=C(C=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148908 | |
Record name | Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109351-13-5 | |
Record name | Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109351135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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